2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride

Description

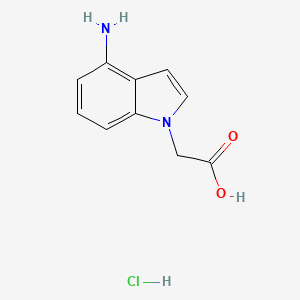

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-aminoindol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14;/h1-5H,6,11H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULNGCNQZPXBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174002-36-7 | |

| Record name | 2-(4-amino-1H-indol-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to ensure consistent quality .

Types of Reactions:

Substitution: The indole ring is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: Various hydrogenated indole derivatives.

Substitution: Halogenated indole compounds.

Scientific Research Applications

Medicinal Chemistry

-

Therapeutic Potential :

- The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Studies have shown that it can interact with specific molecular targets in the body, modulating enzyme activities and cellular signaling pathways.

- Case Study : Research has documented its role in inhibiting certain enzymes linked to cancer progression, showcasing its potential as an anticancer agent.

-

Drug Development :

- As a building block in the synthesis of more complex molecules, 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride serves as a precursor for developing new pharmaceuticals.

- Data Table :

Biochemistry

-

Enzyme Interactions :

- The compound is studied for its interactions with various enzymes, influencing metabolic pathways and cellular processes.

- Mechanism of Action : It modulates enzyme activity through competitive inhibition or allosteric modulation, affecting pathways involved in cell proliferation and apoptosis.

-

Biological Assays :

- It is utilized in biochemical assays to explore enzyme kinetics and interactions with ligands.

- Case Study : A study demonstrated its effectiveness in inhibiting lipoxygenase enzymes, which are implicated in inflammatory responses.

Agricultural Science

- Synthetic Auxin Properties :

- Due to its structural similarity to natural plant hormones like indole-3-acetic acid (IAA), this compound is being explored as a potential synthetic auxin to enhance plant growth and development.

- Application : Researchers are investigating its effects on root formation and cell elongation in various plant species.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of a 4-amino group (vs. 4-acetamido or 6-methyl) alters hydrogen-bonding capacity and electronic properties. For example, the amino group may enhance interactions with biological targets compared to methyl or acetamido groups.

- Salt Formation: The hydrochloride salt in the target compound improves aqueous solubility relative to non-salt forms (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) .

- Molecular Weight : The target compound has a moderate MW (282.17), smaller than anticancer derivatives like 10j (507.34) but larger than simpler acetic acid analogs .

Biological Activity

2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride, also known as indole-3-acetic acid (IAA) derivative, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 213.66 g/mol. The compound features an indole ring system, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate the activity of specific receptors and enzymes involved in cellular signaling pathways. For instance, it may inhibit certain kinases or activate pathways related to growth and differentiation.

Potential Mechanisms Include:

- Receptor Binding : The compound may bind to auxin receptors, influencing plant growth processes.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways related to cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antitumor Activity

Several studies have reported the compound's potential in inhibiting tumor growth. For instance, a study highlighted its ability to induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.

2. Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities against various pathogens. In vitro studies showed significant inhibition zones against bacterial strains such as E. coli and S. aureus.

3. Neuroprotective Effects

Research has suggested that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Parkinson’s disease. Its mechanism might involve modulation of neurotrophic factors and reduction of oxidative stress.

Case Study 1: Antitumor Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 30 µM across different cell types.

Case Study 2: Antimicrobial Activity

In a comparative study, the compound was tested against standard antibiotics. The results indicated that it had comparable or superior activity against resistant bacterial strains, suggesting its potential as a novel antimicrobial agent.

Data Table: Biological Activity Overview

Q & A

What are the recommended synthetic routes for 2-(4-Amino-1H-indol-1-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound typically involves alkylation of the indole nitrogen followed by acid hydrolysis to form the hydrochloride salt. A common method includes:

- Step 1 : Alkylation of 4-aminoindole with a chloroacetate ester (e.g., ethyl chloroacetate) under basic conditions (e.g., potassium carbonate) to form the ester intermediate.

- Step 2 : Hydrolysis of the ester using hydrochloric acid to yield the acetic acid derivative and subsequent isolation of the hydrochloride salt.

Optimization : Reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios (e.g., excess alkylating agent) are critical for yield improvement. Purity can be enhanced via recrystallization from ethanol/water mixtures .

What analytical techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns on the indole ring and the acetic acid moiety (e.g., δ 4.5–5.0 ppm for CH adjacent to the indole nitrogen) .

- X-ray Crystallography : To resolve the 3D structure, particularly for verifying hydrogen bonding between the amino group and the hydrochloride counterion .

- Mass Spectrometry : HRMS for molecular weight validation (theoretical MW: 282.17 g/mol) .

How does the electronic nature of the 4-amino group influence the compound’s reactivity in further functionalization?

Advanced Research Question

The electron-donating 4-amino group enhances nucleophilicity at the indole nitrogen, facilitating electrophilic substitutions (e.g., acylation, sulfonation). However, steric hindrance from the acetic acid side chain may limit reactivity at the C3 position. Computational modeling (DFT) can predict regioselectivity in reactions like Friedel-Crafts alkylation. Experimental validation via competitive reactions with electrophiles (e.g., benzoyl chloride) is recommended .

What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity (e.g., inconsistent IC values in kinase assays) may arise from:

- Purity Variability : Use titration (e.g., argentometric for chloride content) and HPLC to ensure >95% purity .

- Structural Analogues : Compare activity with derivatives (e.g., 5-methoxy or chloro-substituted indoles) to identify structure-activity relationships (SAR). For example, shows that substituents on the indole ring significantly modulate anticancer activity .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).

What mechanistic insights exist for its potential role in modulating apoptosis pathways?

Advanced Research Question

The compound’s indole core may interact with Bcl-2 family proteins (e.g., Mcl-1) via π-stacking and hydrogen bonding, as suggested by molecular docking studies. In vitro assays using caspase-3/7 activation in cancer cell lines (e.g., MCF-7) can validate pro-apoptotic effects. Dose-response studies should differentiate between on-target effects and general cytotoxicity .

How can solubility challenges be addressed in formulation for in vivo studies?

Advanced Research Question

The hydrochloride salt improves aqueous solubility, but aggregation may occur at physiological pH. Strategies include:

- Co-Solvents : Use PEG-400 or cyclodextrins to enhance bioavailability.

- Prodrug Design : Esterification of the acetic acid group (e.g., ethyl ester) to increase lipophilicity, followed by enzymatic hydrolysis in vivo .

What computational tools are recommended for predicting its pharmacokinetic properties?

Advanced Research Question

Use QSAR models (e.g., SwissADME) to estimate logP (~1.2), permeability (Caco-2 cell predictions), and metabolic stability (CYP450 interactions). Molecular dynamics simulations can assess binding kinetics to plasma proteins like albumin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.